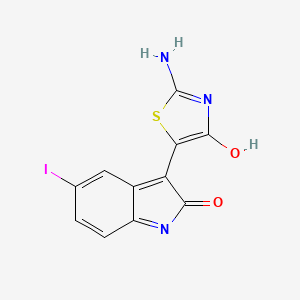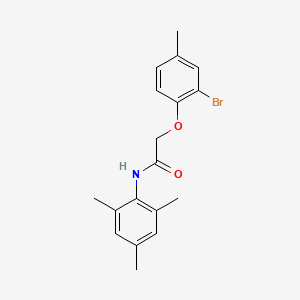hydrazone](/img/structure/B6027223.png)
nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a hydrazone derivative of nicotinaldehyde and has been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
This compound is a versatile compound that has been extensively studied for its potential therapeutic applications. Its wide range of biological activities makes it a promising compound for future research. However, careful handling and disposal procedures must be followed to ensure the safety of researchers. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone involves the condensation of nicotinaldehyde and 2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
2-[4-methyl-6-[methyl-[(E)-pyridin-3-ylmethylideneamino]amino]pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-10-17(23(2)20-12-14-6-5-9-19-11-14)22-18(21-13)15-7-3-4-8-16(15)24/h3-12,24H,1-2H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVFQMGEUEERY-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)

![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6027244.png)